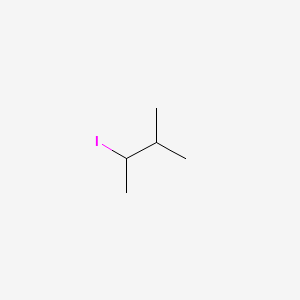

2-Iodo-3-methylbutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11I/c1-4(2)5(3)6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXUFKGRYMMOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334062 | |

| Record name | 2-Iodo-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18295-27-7 | |

| Record name | 2-Iodo-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Iodo-3-methylbutane

This guide provides a comprehensive technical overview of this compound, a significant secondary alkyl iodide in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, synthesis, and handling protocols, grounded in established scientific principles.

Compound Identification and Molecular Structure

This compound is a branched-chain halogenated alkane. The presence of an iodine atom on the second carbon of the butane chain, adjacent to a bulky isopropyl group, dictates its characteristic reactivity. This structure makes it a valuable intermediate, primarily for introducing the sec-isoamyl group in synthetic pathways.

Table 1: Identifiers and Nomenclature for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Butane, 2-iodo-3-methyl-; sec-isoamyl iodide; siamyl iodide[1][2] |

| CAS Number | 18295-27-7[1][2][3][4] |

| Molecular Formula | C₅H₁₁I[1][2][3][4] |

| Molecular Weight | 198.05 g/mol [1][5][6] |

| Canonical SMILES | CC(C)C(C)I[1] |

| InChI | InChI=1S/C5H11I/c1-4(2)5(3)6/h4-5H,1-3H3[1][4] |

| InChIKey | PYXUFKGRYMMOIK-UHFFFAOYSA-N[1][3][4] |

Physicochemical and Spectroscopic Properties

The physical properties of this compound are largely influenced by its molecular weight and the polarizability of the carbon-iodine bond.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | ~138-154°C (estimates vary) | [2][8] |

| Melting Point | -85.6°C (estimate) | [2] |

| Density | ~1.5 g/cm³ (estimate) | [2][3] |

| Refractive Index | 1.4900 | [2] |

| Solubility | Insoluble in water; miscible with organic solvents like ether and benzene.[3] | [3] |

| LogP (XLogP3-AA) | 3.1 | [1] |

Comparative Insights

The relatively high boiling point of this compound compared to its bromo and chloro analogs is a direct consequence of its greater molecular weight and stronger London dispersion forces.[3] The C-I bond is the weakest among the halogens (C-I bond strength: ~238 kJ/mol), which is a critical factor in its high reactivity.[3]

Spectroscopic Characterization

Definitive identification of this compound relies on standard spectroscopic techniques.

-

Mass Spectrometry (MS): GC-MS data is available for this compound. The mass spectrum would show a molecular ion peak (M+) at m/z 198 and characteristic fragmentation patterns, including the loss of iodine (m/z 127) and subsequent alkyl fragments.[1][9]

-

Infrared Spectroscopy (IR): IR spectra are available and would be characterized by strong C-H stretching and bending vibrations for the alkane backbone.[1] The C-I stretching frequency is typically weak and falls in the far-IR region (around 500-600 cm⁻¹), often making it difficult to observe.

-

Nuclear Magnetic Resonance (NMR): While specific spectral data is not provided in the search results, the ¹H and ¹³C NMR spectra can be predicted. The ¹H NMR would show complex splitting patterns due to the diastereotopic protons of the isopropyl and methyl groups. The ¹³C NMR would display distinct signals for the five unique carbon atoms.

Reactivity and Mechanistic Pathways

The chemical behavior of this compound is dominated by the nature of the carbon-iodine bond. Iodine's high polarizability and its status as an excellent leaving group render the compound highly susceptible to nucleophilic substitution and elimination reactions.[3]

Nucleophilic Substitution (Sₙ1 and Sₙ2)

As a secondary alkyl halide, this compound can undergo both Sₙ1 and Sₙ2 reactions. The choice of pathway is highly dependent on the nucleophile, solvent, and temperature.

-

Sₙ2 Mechanism: With strong, unhindered nucleophiles in polar aprotic solvents, the Sₙ2 pathway is favored. This reaction proceeds with an inversion of stereochemistry at the chiral center. However, the steric hindrance from the adjacent isopropyl group can slow the Sₙ2 reaction rate compared to less hindered secondary halides.[3] For example, treatment of (R)-2-iodo-3-methylbutane with sodium hydroxide can yield (S)-3-methyl-2-butanol.[10]

Caption: Sₙ2 reaction of this compound with hydroxide.

-

Sₙ1 Mechanism: In the presence of weak nucleophiles and polar protic solvents, the Sₙ1 mechanism becomes competitive. This pathway involves the formation of a secondary carbocation intermediate, which is susceptible to rearrangement to a more stable tertiary carbocation. This can lead to a mixture of products. Compared to tertiary alkyl halides like 2-iodo-2-methylbutane, which readily form stable carbocations, this compound reacts more slowly via the Sₙ1 pathway.[11]

Elimination (E1 and E2)

The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) or high temperatures favors elimination reactions.

-

E2 Mechanism: This concerted pathway is promoted by strong bases. Dehydrohalogenation of this compound can yield two possible alkene products: 3-methylbut-1-ene (Hofmann product) and 2-methylbut-2-ene (Zaitsev product). According to Zaitsev's rule, the more substituted alkene, 2-methylbut-2-ene, is typically the major product.

Caption: E2 elimination pathways for this compound.

Synthesis Protocol

A reliable method for preparing this compound is through the reaction of the corresponding alcohol with iodine and red phosphorus. This is a classic method for converting alcohols to alkyl iodides.

Protocol: Synthesis from 3-Methylbutan-2-ol[3]

This protocol describes the conversion of 3-methylbutan-2-ol to this compound via an Sₙ2 mechanism. The in-situ generation of phosphorus triiodide (PI₃) is the key step.

Materials:

-

3-methylbutan-2-ol (1.0 eq)

-

Red phosphorus (P)

-

Iodine (I₂) (1.0 eq)

-

Anhydrous diethyl ether

Procedure:

-

Setup: Assemble a reflux apparatus with a round-bottom flask, condenser, and drying tube. Ensure all glassware is thoroughly dried.

-

Reagent Addition: To the flask, add 3-methylbutan-2-ol and red phosphorus in anhydrous diethyl ether.

-

Iodine Addition: Slowly add iodine crystals to the stirring mixture. The addition should be portion-wise to control the exothermic reaction.

-

Reflux: Once the addition is complete, heat the mixture to reflux for approximately 6 hours. The progress can be monitored by the disappearance of the violet iodine color.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Decant the ether solution to separate it from the excess phosphorus.

-

Wash the ether solution sequentially with water, a dilute solution of sodium thiosulfate (to remove unreacted iodine), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Causality: The red phosphorus reacts with iodine to form PI₃, which then protonates the alcohol's hydroxyl group, turning it into a good leaving group (H₂O). The iodide ion then acts as a nucleophile, attacking the carbon and displacing the water molecule in an Sₙ2 fashion.[3] Red phosphorus also serves to scavenge the hydroiodic acid (HI) by-product, driving the equilibrium towards the product.[3]

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification: [1]

-

Flammable Liquid (Category 3)

-

Acute Toxicity, Oral (Category 4) - Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4) - Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4) - Harmful if inhaled.

-

Skin Irritation (Category 2) - Causes skin irritation.

-

Eye Irritation (Category 2) - Causes serious eye irritation.

Handling and Storage Recommendations:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[7][12][13]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[7][12] The compound can be light-sensitive, so storage in an amber bottle is recommended.[7]

-

Spill Management: In case of a spill, absorb with an inert material and place it into a suitable container for disposal. Prevent entry into waterways.[12]

Conclusion

This compound is a highly reactive secondary alkyl halide whose utility in organic synthesis is derived from the lability of its carbon-iodine bond. Its participation in both nucleophilic substitution and elimination reactions makes it a versatile building block for introducing the sec-isoamyl moiety. A thorough understanding of its reactivity, particularly the competition between Sₙ1/Sₙ2 and E1/E2 pathways, is crucial for its effective application in complex synthetic strategies. Adherence to strict safety protocols is mandatory when handling this flammable and toxic compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519544, this compound. Retrieved from [Link]

-

LookChem (n.d.). Butane, 2-iodo-3-methyl-. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Butane, 2-iodo-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124507215, (2S)-2-iodo-3-methylbutane. Retrieved from [Link]

-

Mol-Instincts (n.d.). Butane, 2-iodo-3-methyl- 18295-27-7 wiki. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of Butane, 2-iodo-3-methyl- (CAS 18295-27-7). Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc (2025). This compound(CAS#:18295-27-7). Retrieved from [Link]

-

Brainly.com (2023). When (R)-2-iodo-3-methylbutane is treated with sodium hydroxide, select all products that are. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 536521, 2-Iodo-2,3-dimethylbutane. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Butane, 2-iodo-3-methyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sarthaks eConnect (2021). 2-Iodo-2-methyl butane or 2-iodio-3- methyl butane. Retrieved from [Link]

-

ChemSynthesis (2025). 2-fluoro-3-iodo-2-methylbutane. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Butane, 2-iodo-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg (2020). Solved (R)-2-iodo-3-methylbutane is treated with sodium. Retrieved from [Link]

Sources

- 1. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 2-iodo-3-methyl-|lookchem [lookchem.com]

- 3. This compound | 18295-27-7 | Benchchem [benchchem.com]

- 4. Butane, 2-iodo-3-methyl- [webbook.nist.gov]

- 5. (2S)-2-iodo-3-methylbutane | C5H11I | CID 124507215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. This compound [stenutz.eu]

- 9. Butane, 2-iodo-3-methyl- [webbook.nist.gov]

- 10. Solved (R)-2-iodo-3-methylbutane is treated with sodium | Chegg.com [chegg.com]

- 11. sarthaks.com [sarthaks.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Iodo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-iodo-3-methylbutane, a significant halogenated hydrocarbon in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of data points to offer insights into the practical application and theoretical underpinnings of this compound's behavior, ensuring a thorough understanding for researchers and drug development professionals.

Molecular Identity and Structure

This compound, a secondary iodoalkane, is characterized by a branched pentyl structure with an iodine atom at the second carbon position. This seemingly simple molecule's utility is deeply rooted in its specific structural arrangement.

Systematic Identification:

-

IUPAC Name: this compound[1]

-

InChI: 1S/C5H11I/c1-4(2)5(3)6/h4-5H,1-3H3[1]

-

InChIKey: PYXUFKGRYMMOIK-UHFFFAOYSA-N[1]

-

SMILES: CC(C)C(C)I[1]

The branched nature of the alkyl chain and the position of the iodine atom significantly influence the compound's reactivity, particularly in nucleophilic substitution and elimination reactions, a critical consideration in synthetic strategy design.[2]

Physicochemical Properties: A Comparative Analysis

The physical properties of this compound are crucial for its handling, purification, and use in reactions. While experimentally determined values are not always readily available in compiled databases, a combination of estimated and calculated data provides a solid foundation for its practical application.

| Property | Value | Source and Remarks |

| Boiling Point | ~138 °C | [3] |

| ~146 °C (estimated) | [2] | |

| 154.22 °C (estimate) | [4] | |

| Density | 1.4900 g/cm³ (estimate) | [4] |

| 1.52 g/cm³ (estimated) | Based on structurally similar compounds.[2] | |

| Refractive Index | 1.4900 (estimate) | [4] |

| Melting Point | -85.6 °C (estimate) | [4] |

| Solubility | Insoluble in water; miscible with organic solvents like benzene and ether. | [2] |

Expert Insights: The variation in reported boiling points highlights the reliance on estimation methods for this specific compound. The boiling point of iodoalkanes is generally higher than their bromo and chloro analogs due to increased molecular weight and polarizability.[2] The branching in this compound will typically lower its boiling point compared to its linear isomer, 1-iodopentane, due to reduced surface area and weaker van der Waals forces.

Spectroscopic and Chromatographic Characterization

Accurate identification and purity assessment are paramount in research and development. Spectroscopic and chromatographic data provide a definitive fingerprint for this compound.

Mass Spectrometry

The mass spectrum of this compound is characterized by the molecular ion peak and specific fragmentation patterns. Data from the National Institute of Standards and Technology (NIST) provides a reliable reference.[5]

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound is available and serves as a valuable tool for identifying functional groups and confirming the compound's structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed analysis of the ¹H and ¹³C NMR spectra for this compound is not readily found in compiled databases, the expected spectra can be predicted based on its structure and comparison with its isomers. The asymmetry of the molecule would lead to a complex splitting pattern in the ¹H NMR spectrum, and five distinct signals in the ¹³C NMR spectrum, providing a clear distinction from its more symmetrical isomers.

Gas Chromatography (GC)

The retention behavior of this compound in gas chromatography is well-documented by NIST, with established Kovats retention indices on both polar and non-polar columns.[6] This data is invaluable for monitoring reaction progress and assessing product purity.

Reactivity and Mechanistic Considerations

From a synthetic chemistry perspective, the C-I bond is the focal point of this compound's reactivity. The iodine atom is an excellent leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions.[2] The secondary nature of the carbon bearing the iodine atom allows for both Sₙ1 and Sₙ2 reaction pathways, with the preferred mechanism being highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature. The steric hindrance from the adjacent isopropyl group can influence the rate of Sₙ2 reactions compared to less hindered iodoalkanes.[2]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the iodination of 3-methyl-2-butanol. The following protocol is a synthesis of established methods, designed for reproducibility and self-validation.

Synthesis of this compound from 3-Methyl-2-butanol

This procedure details the direct iodination of the corresponding alcohol using iodine and red phosphorus, a classic and effective method.

Diagram of the Synthetic Workflow:

Sources

- 1. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18295-27-7 | Benchchem [benchchem.com]

- 3. This compound [stenutz.eu]

- 4. Butane, 2-iodo-3-methyl-|lookchem [lookchem.com]

- 5. Butane, 2-iodo-3-methyl- [webbook.nist.gov]

- 6. Butane, 2-iodo-3-methyl- [webbook.nist.gov]

A Comprehensive Technical Guide to 2-Iodo-3-methylbutane: Nomenclature, Structure, and Reactivity

For the discerning researcher in organic synthesis and drug development, a profound understanding of alkyl halide reactivity and structure is paramount. This guide provides an in-depth analysis of 2-iodo-3-methylbutane, a branched alkyl iodide that serves as a valuable intermediate and a model substrate for studying reaction mechanisms. We will dissect its systematic nomenclature, explore its three-dimensional structure, and detail its chemical behavior, supported by field-proven insights and authoritative references.

Part 1: Systematic Identification and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds, ensuring that a given name corresponds to a single, unique structure.

IUPAC Nomenclature Deconstructed

The IUPAC name for the compound with the chemical formula C₅H₁₁I is This compound .[1][2][3] This name is derived following a set of established rules:

-

Identify the Parent Chain: The longest continuous chain of carbon atoms is identified. In this case, it is a four-carbon chain, which corresponds to the parent alkane, butane .

-

Numbering the Parent Chain: The chain is numbered to give the substituents (any atom or group of atoms that replaces a hydrogen atom on the parent chain) the lowest possible locants. Numbering from right to left gives the iodine atom the locant '2' and the methyl group the locant '3'. Numbering from left to right would assign '2' to the methyl group and '3' to the iodine. According to IUPAC rules, if there is a tie in the locants, the substituents are cited in alphabetical order (iodo before methyl), and the first-cited substituent is given the lower number. Therefore, the correct numbering gives the iodine the '2' position.

-

Naming and Locating Substituents: The substituents are an iodine atom (named as "iodo") at position 2 and a methyl group (-CH₃) at position 3.

-

Assembling the Name: The substituents are listed in alphabetical order, preceded by their locants. Thus, the systematic name is This compound .

This systematic nomenclature allows for the precise and universal identification of the molecule's connectivity, distinguishing it from its constitutional isomers.[1]

Molecular Structure and Stereoisomerism

The molecular formula of this compound is C₅H₁₁I, and its molecular weight is approximately 198.05 g/mol .[2][3][4] The structure features a butane backbone with an iodine atom attached to the second carbon and a methyl group to the third.

A critical feature of this compound is the presence of a chiral center at the second carbon atom (C2), the carbon bonded to the iodine atom. This carbon is attached to four different groups: a hydrogen atom, an iodine atom, a methyl group, and an isopropyl group. Consequently, this compound can exist as a pair of enantiomers: (R)-2-iodo-3-methylbutane and (S)-2-iodo-3-methylbutane.[5] The specific stereochemistry can significantly influence its biological activity and reaction pathways.

Caption: A 2D representation of this compound, with the chiral center at C2 marked with an asterisk.

Part 2: Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁I | [2][3] |

| Molecular Weight | 198.05 g/mol | [2][4] |

| CAS Number | 18295-27-7 | [1][2][3] |

| Boiling Point | 138 °C | [4] |

| Density (estimated) | 1.52 g/cm³ | [1] |

| Solubility | Insoluble in water; miscible with organic solvents like benzene and ether. | [1] |

Spectroscopic data are essential for the structural elucidation and confirmation of this compound. Mass spectrometry data for this compound is available in the NIST Mass Spectrometry Data Center.[2][6] Infrared (IR) spectra have also been documented.[2]

Part 3: Synthesis and Reactivity

As a secondary alkyl iodide, this compound is a versatile substrate for a variety of organic transformations, primarily nucleophilic substitution and elimination reactions.

Synthetic Protocol

A common laboratory synthesis of this compound involves a two-step process starting from 3-methylbutan-2-ol, which helps to suppress hydride shifts that can occur under certain conditions.[1]

Step 1: Bromination of 3-methylbutan-2-ol

The initial step is the conversion of the alcohol to the corresponding bromide.

Step 2: Finkelstein Reaction

The resulting 2-bromo-3-methylbutane undergoes a Finkelstein reaction, where the bromide is displaced by iodide. This is typically achieved by treating the alkyl bromide with sodium iodide in a polar aprotic solvent like acetone.[1] The less soluble sodium bromide precipitates out of the solution, driving the equilibrium towards the formation of this compound.

Experimental Workflow: Synthesis of this compound

Sources

- 1. This compound | 18295-27-7 | Benchchem [benchchem.com]

- 2. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butane, 2-iodo-3-methyl- [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. (2S)-2-iodo-3-methylbutane | C5H11I | CID 124507215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butane, 2-iodo-3-methyl- [webbook.nist.gov]

2-Iodo-3-methylbutane CAS number 18295-27-7

An In-depth Technical Guide to 2-Iodo-3-methylbutane (CAS 18295-27-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 18295-27-7), a key secondary alkyl iodide in organic synthesis. The document delves into its fundamental physicochemical properties, established synthesis protocols, and core reactivity, including mechanistic explorations of nucleophilic substitution, elimination, and organometallic reactions. Emphasis is placed on its role as a versatile alkylating agent and synthetic intermediate, particularly within the context of pharmaceutical research and drug development.[1] Safety protocols, handling, and spectroscopic signatures are also detailed to provide a holistic resource for laboratory professionals.

Introduction: The Strategic Value of a Secondary Iodoalkane

This compound, also known as sec-isoamyl iodide, is an organoiodine compound with the chemical formula C₅H₁₁I.[1][2] Its unique identifier in the Chemical Abstracts Service is CAS number 18295-27-7.[1][3] The structure features an iodine atom on the second carbon of a branched butane chain, making it a sterically hindered secondary alkyl halide.[4]

The significance of this molecule in synthetic chemistry stems from the carbon-iodine bond. Iodine is an excellent leaving group due to its large atomic radius and the relatively low strength of the C-I bond compared to other carbon-halogen bonds.[1] This inherent reactivity makes this compound a potent alkylating agent and a valuable intermediate for introducing the 3-methylbutan-2-yl moiety into more complex molecular architectures, a common strategy in the synthesis of novel therapeutic agents and other fine chemicals.[1] This guide will explore the synthesis, reactivity, and application of this compound from a mechanistic and practical standpoint.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design, particularly for reaction setup, solvent selection, and purification.

| Property | Value | Source |

| CAS Number | 18295-27-7 | [3] |

| Molecular Formula | C₅H₁₁I | [1][2][5] |

| Molecular Weight | 198.05 g/mol | [2][5][6] |

| IUPAC Name | This compound | [3] |

| Synonyms | Butane, 2-iodo-3-methyl-; sec-isoamyl iodide | [3][7] |

| Appearance | Colorless liquid (typical for alkyl iodides) | Assumed |

| Density | ~1.49 - 1.52 g/cm³ (estimated) | [1][7] |

| Boiling Point | ~154.22°C (estimated) | [7] |

| Melting Point | ~ -85.6°C (estimate) | [7] |

| Solubility | Insoluble in water; miscible with organic solvents like ether and benzene.[1] | [1] |

| Refractive Index | ~1.4900 | [7] |

| InChI Key | PYXUFKGRYMMOIK-UHFFFAOYSA-N | [1][2][3][6] |

| SMILES | CC(C)C(C)I | [3][6] |

Synthesis and Manufacturing Protocols

The preparation of this compound can be achieved through several reliable methods. The choice of method often depends on the available starting materials, desired scale, and stereochemical considerations. Two common and effective laboratory-scale syntheses are detailed below.

Method A: Iodination of 3-Methylbutan-2-ol

This direct approach converts a readily available secondary alcohol into the corresponding iodide via an Sₙ2 mechanism. The use of red phosphorus and iodine in situ generates phosphorus triiodide (PI₃), the active iodinating agent.

Experimental Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent side reactions.

-

Charging Reagents: To the flask, add 3-methylbutan-2-ol (1.0 eq), red phosphorus (0.2 eq), and anhydrous diethyl ether.

-

Reaction: Cool the stirring mixture in an ice bath. Slowly and portion-wise, add iodine (1.0 eq). Caution: The reaction can be exothermic.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for approximately 6 hours to drive the reaction to completion.[1]

-

Workup: Cool the reaction mixture to room temperature. Decant the ether solution from the excess phosphorus. Wash the ether solution sequentially with water, a 10% sodium thiosulfate solution (to quench any remaining iodine), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[1]

Causality and Optimization:

-

Red Phosphorus: Acts as an acid scavenger by reacting with the HI byproduct, shifting the equilibrium towards the product.[1]

-

Anhydrous Conditions: Prevents the hydrolysis of the PI₃ intermediate and minimizes the formation of ether byproducts.

-

Sₙ2 Mechanism: This reaction proceeds with an inversion of stereochemistry if a chiral alcohol is used as the starting material.[1]

Method B: Finkelstein Reaction from 2-Bromo-3-methylbutane

This classic halide exchange reaction is an efficient method for preparing iodoalkanes from their corresponding bromo or chloro analogs.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-3-methylbutane (1.0 eq) and sodium iodide (1.5 eq).

-

Solvent: Add a sufficient volume of acetone to dissolve the reagents.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone. A typical reaction time is 12-24 hours.[1]

-

Workup: After cooling, filter the reaction mixture to remove the precipitated sodium bromide.

-

Purification: Remove the acetone from the filtrate via rotary evaporation. The remaining crude product can be purified by vacuum distillation.[1]

Causality and Optimization:

-

Le Châtelier's Principle: The precipitation of NaBr in acetone drives the equilibrium of this reversible reaction towards the formation of the desired this compound.

-

Solvent Choice: Acetone is a polar aprotic solvent that effectively dissolves the sodium iodide starting material but not the sodium bromide byproduct, enhancing the nucleophilicity of the iodide ion.[1]

Caption: Common laboratory synthesis routes for this compound.

Chemical Reactivity and Mechanistic Pathways

As a secondary alkyl halide, this compound exhibits a rich reactivity profile, primarily participating in nucleophilic substitution and elimination reactions. The specific pathway is highly dependent on the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution (Sₙ1 and Sₙ2)

The molecule can react via both unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution pathways.

-

Sₙ2 Pathway: Favored by strong, sterically unhindered nucleophiles (e.g., OH⁻, CN⁻) in polar aprotic solvents. The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center.[4][8] Steric hindrance from the adjacent isopropyl group can slow the rate of Sₙ2 reactions compared to less hindered secondary halides.[9]

-

Sₙ1 Pathway: Favored by weak nucleophiles in protic solvents (e.g., ethanol, water). The mechanism involves a two-step process. First, the C-I bond breaks heterolytically to form a secondary carbocation intermediate.[1] This carbocation is planar and can be attacked by the nucleophile from either face, leading to a racemic mixture of products. A critical consideration in the Sₙ1 reaction of this substrate is the potential for carbocation rearrangement. A 1,2-hydride shift can occur, transforming the initial secondary carbocation into a more stable tertiary carbocation before the nucleophile attacks.[1]

Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.

Elimination Reactions (E1 and E2)

Elimination reactions often compete with substitution. The use of strong, bulky bases or high temperatures favors elimination.

-

E2 Pathway: This is a concerted, one-step process favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). The base removes a proton from a β-carbon while the C-I bond breaks simultaneously.[10] The reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group.[10]

-

E1 Pathway: This two-step mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction and is therefore favored by weak bases and protic solvents.[10][11] After the carbocation forms, a weak base (often the solvent) removes a β-proton to form the alkene.

Regioselectivity (Zaitsev's Rule): In both E1 and E2 reactions with non-bulky bases, the major product is typically the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's rule.[9][10][12] For this compound, this would be 3-methyl-2-butene. With a bulky base like t-butoxide, the less substituted Hofmann product (3-methyl-1-butene) may be favored due to steric hindrance.[13]

Caption: E1 and E2 elimination pathways leading to isomeric alkene products.

Formation of Grignard Reagents

This compound readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (3-methylbutan-2-yl)magnesium iodide.

Reaction: CH₃CH(I)CH(CH₃)₂ + Mg --(anhydrous ether)--> CH₃CH(MgI)CH(CH₃)₂

This transformation converts the electrophilic carbon of the C-I bond into a highly nucleophilic carbanion-like species.[14][15] This Grignard reagent is an extremely powerful tool for forming new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, esters, and epoxides.[16][17][18]

Applications in Research and Drug Development

The utility of this compound is centered on its function as a reactive intermediate.

-

Alkylating Agent: In medicinal chemistry, alkylating agents are compounds that introduce alkyl groups onto nucleophilic sites in molecules, including biological targets like DNA.[19][20][21] While this compound itself is not a therapeutic, its reactive nature makes it a model compound and a building block for creating more complex molecules with potential biological activity.[1]

-

Synthetic Intermediate: Its primary role is as an intermediate in multi-step syntheses.[1][] Through Grignard formation or nucleophilic substitution reactions, the branched C₅ fragment can be incorporated into a lead compound to enhance properties like lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Fragment-Based Drug Discovery (FBDD): Small, reactive fragments like iodoalkanes are valuable in FBDD.[23] The iodine can serve as a handle for covalent bond formation with target proteins or as a site for further chemical elaboration through cross-coupling reactions, allowing for the rapid exploration of chemical space around an initial fragment hit.[23]

Spectroscopic Analysis

unambiguous identification of this compound relies on a combination of spectroscopic techniques. While actual spectra are instrument-dependent, the expected features can be predicted.

-

¹H NMR: The proton NMR spectrum would be complex but highly informative. One would expect distinct signals for the four non-equivalent proton environments. The signal for the proton on the carbon bearing the iodine (C2-H) would be downfield and split by the protons on C1 and C3. The isopropyl methyl groups would likely appear as a doublet, and the other methyl group as another doublet.

-

¹³C NMR: The spectrum should show four distinct signals for the non-equivalent carbon atoms. The carbon attached to the iodine (C2) would be the most upfield of the non-methyl carbons due to the heavy atom effect of iodine.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations around 2870-2960 cm⁻¹ and C-H bending vibrations around 1370-1460 cm⁻¹.[24] The C-I stretching vibration would appear in the fingerprint region at a low wavenumber, typically below 600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak at m/z 198. A prominent peak at m/z 127 corresponding to the iodine cation (I⁺) would be expected.[24] Common fragmentation patterns would include the loss of iodine (M-127) to give a C₅H₁₁⁺ fragment at m/z 71.

Safety, Handling, and Storage

This compound must be handled with appropriate care, following standard laboratory safety protocols for flammable and hazardous chemicals.

-

Hazards:

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[25][27]

-

Ground and bond containers when transferring to prevent static discharge.[25][26] Use non-sparking tools.[25][26]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[25]

-

Conclusion

This compound is a synthetically valuable secondary alkyl halide, distinguished by the high reactivity of its carbon-iodine bond. Its utility as an alkylating agent and as a precursor for potent carbon nucleophiles via Grignard reagent formation makes it a versatile intermediate in organic synthesis. A nuanced understanding of its competing substitution and elimination pathways, governed by specific reaction conditions, is crucial for harnessing its synthetic potential effectively. For researchers in drug discovery and development, this compound serves as a key building block for constructing complex molecular targets and modifying lead compounds. Adherence to strict safety protocols is mandatory when handling this reactive and hazardous material.

References

- This compound | 18295-27-7 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_qWS9ZgyfAITCCU9_WLSSJcqQhg42BKIMpaaHhQW7Xo4BBFMGv2dbBmVIVcvtwn-FLoSby27ByjnSn1pexpGLyjuV4ZBwQ0GYiNqlxXFwFH_BxdObZtX6yB72ImhhqIhJItmEIQ==]

- Chemical Properties of Butane, 2-iodo-3-methyl- (CAS 18295-27-7) - Cheméo. [URL: https://www.chemeo.com/cid/91-101-7/Butane-2-iodo-3-methyl-.html]

- This compound | C5H11I | CID 519544 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/519544]

- When (R)-2-iodo-3-methylbutane is treated with sodium hydroxide, select all products that are - brainly.com. [URL: https://brainly.com/question/42144372]

- This compound + NaOH | Filo. [URL: https://www.filo.com/chemistry/organic-chemistry/haloalkanes-and-haloarenes/2-iodo-3-methylbutane-naoh]

- Butane, 2-iodo-3-methyl- 18295-27-7 wiki. [URL: https://www.chemicalbook.com/ProductWiki_EN/18295-27-7.htm]

- (R)-2-Iodo-3-methylbutane is treated with sodium hydroxide. Select all products that are formed. a) - Brainly. [URL: https://brainly.com/question/35123049]

- Butane, 2-iodo-3-methyl- - LookChem. [URL: https://www.lookchem.com/Butane-2-iodo-3-methyl/]

- Butane, 2-iodo-3-methyl- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C18295277]

- The alkyl halide is changed to - 2 - - iodo - - 3 - - methylbutane. - Chegg. [URL: https://www.chegg.com/homework-help/questions-and-answers/alkyl-halide-changed-2-iodo-3-methylbutane-reaction-slower-sn2sn2-reaction-poor-nucleophi-q122692695]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/02810.pdf]

- Material Safety Data Sheet - ConocoPhillips. [URL: https://www.conocophillips.com/documents/msds/isopentane.pdf]

- Grignard Reaction - University of Minnesota Duluth. [URL: https://www.d.umn.edu/~jfitzake/Lectures/Chem355/GringardHandout.pdf]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/L05194.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/306878]

- 2-Iodo-2-methyl butane or 2-iodio-3 - Sarthaks eConnect. [URL: https://www.sarthaks.com/2099393/choose-the-member-that-will-react-faster-than-the-following-pairs-by-s-n1-mechanism]

- Predict the product of the following reaction: I | CH3-CH-C.. - Filo. [URL: https://www.filo.

- Elimination Reactions - SlidePlayer. [URL: https://slideplayer.com/slide/17983424/]

- This compound - Stenutz. [URL: https://www.stenutz.eu/chem/solv617.php]

- (R)-2-iodo-3-methylbutane is treated with sodium hydroxide. Select all products that are formed. - Chegg. [URL: https://www.chegg.com/homework-help/questions-and-answers/-r-2-iodo-3-methylbutane-treated-sodium-hydroxide-select-products-formed-s-3-methyl-2-buta-q54256426]

- Grignard Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]

- infrared spectrum of 2-iodo-2-methylpropane - Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/IRspec/2-iodo-2-methylpropane.htm]

- The Grignard Reaction Mechanism - Chemistry Steps. [URL: https://www.chemistrysteps.com/grignard-reaction-mechanism-and-practice-problems/]

- Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. [URL: https://leah4sci.com/grignard-reaction-reagent-and-mechanism/]

- Reactions of Grignard Reagents - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/08/19/reactions-of-grignard-reagents/]

- (2S)-2-iodo-3-methylbutane | C5H11I | CID 124507215 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/124507215]

- Show how 2-iodo-2-methylbutane can be synthesized from 2-methylbu... | Study Prep in Pearson+. [URL: https://plus.pearson.com/courses/9780137538960/products/F5YQ3F5Y4Z/pages/a08c0288820f4c330f8a846f3326176378e932331?

- Elimination by the E2 mechanism - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Reactions_of_Alkyl_Halides_-_Nucleophilic_Substitutions_and_Eliminations/11.08%3A_The_E2_Mechanism_and_the_Zaitsev_Rule]

- 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_616-14-8_1HNMR.htm]

- NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [URL: https://byjus.com/ncert-solutions-class-12-chemistry/chapter-10-haloalkanes-and-haloarenes/]

- Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK12763/]

- Alkylating Agents | Oncohema Key. [URL: https://oncohemakey.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [URL: https://www.youtube.

- Intermediates in Drug Development: Lab to Industry - BOC Sciences. [URL: https://www.bocsci.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. [URL: https://www.youtube.

- Application of 3-Iodooxetane in Fragment-Based Drug Discovery - Benchchem. [URL: https://www.benchchem.com/application-notes/application-of-3-iodooxetane-in-fragment-based-drug-discovery]

- Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13 - YouTube. [URL: https://www.youtube.

- Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - Royal Society of Chemistry. [URL: https://www.rsc.

- Introduction Alkylating agents which interact directly wi - Inhibitor Research Hub. [URL: https://inhibitor.researchhub.com/paper/1446036/introduction-alkylating-agents-which-interact-directly-with-dna-to-form-covalent-bonds-have-an-important-therapeutic-role-in-anticancer-treatment-1-2-3-nitrogen-mustards-were-the-first]

Sources

- 1. This compound | 18295-27-7 | Benchchem [benchchem.com]

- 2. Butane, 2-iodo-3-methyl- [webbook.nist.gov]

- 3. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound + NaOH | Filo [askfilo.com]

- 5. Page loading... [guidechem.com]

- 6. Butane, 2-iodo-3-methyl- (CAS 18295-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Butane, 2-iodo-3-methyl-|lookchem [lookchem.com]

- 8. brainly.com [brainly.com]

- 9. byjus.com [byjus.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. Predict the product of the following reaction: I | CH3-CH-C.. [askfilo.com]

- 12. brainly.com [brainly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. leah4sci.com [leah4sci.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 21. precisionfda.org [precisionfda.org]

- 23. benchchem.com [benchchem.com]

- 24. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. fishersci.com [fishersci.com]

- 26. fishersci.com [fishersci.com]

- 27. nwsci.com [nwsci.com]

A Technical Guide to the Synthesis of 2-Iodo-3-methylbutane from 3-methylbutan-2-ol: Mechanism, Protocol, and In-Depth Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-iodo-3-methylbutane, a valuable alkylating agent and intermediate in organic synthesis, from the precursor 3-methylbutan-2-ol.[1] We will move beyond a simple recitation of steps to explore the causal factors influencing reaction outcomes, potential side reactions, and the self-validating protocols required for reproducible, high-purity synthesis.

Foundational Principles: The Conversion of a Secondary Alcohol

The transformation of an alcohol into an alkyl halide is a cornerstone of functional group interconversion in organic chemistry.[2] The direct displacement of a hydroxyl group (-OH) is unfavorable due to its nature as a poor leaving group (hydroxide, OH⁻, is a strong base). Therefore, the reaction necessitates an acidic medium to protonate the hydroxyl group, converting it into an oxonium ion. This creates an excellent leaving group: a neutral water molecule (H₂O).[3][4]

For this specific synthesis, the choice of hydrogen iodide (HI) is critical. The reactivity of hydrogen halides follows the order HI > HBr > HCl, which corresponds to the increasing nucleophilicity of the halide anions (I⁻ > Br⁻ > Cl⁻).[3] Consequently, HI is the most effective reagent for this transformation.

The Reaction Mechanism: An S(_N)1 Pathway and the Specter of Rearrangement

The reaction of a secondary alcohol like 3-methylbutan-2-ol with a strong acid like HI predominantly proceeds through a substitution nucleophilic unimolecular (S(_N)1) mechanism.[3][5] This is a stepwise process involving the formation of a carbocation intermediate.[6][7]

Step 1: Protonation of the Alcohol The reaction is initiated by the protonation of the hydroxyl group of 3-methylbutan-2-ol by hydriodic acid, forming a protonated alcohol (an oxonium ion).

Step 2: Formation of the Carbocation The C-O bond in the oxonium ion cleaves, and the neutral water molecule departs. This is the rate-determining step of the S(_N)1 reaction and results in the formation of a secondary carbocation at carbon-2.[6][8]

Step 3: Nucleophilic Attack The highly nucleophilic iodide ion (I⁻) attacks the electron-deficient carbocation, forming the C-I bond and yielding the desired product, this compound.[7]

A Critical Consideration: Carbocation Rearrangement The formation of a carbocation intermediate introduces the significant possibility of rearrangement. The initially formed secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. Nucleophilic attack by the iodide ion on this rearranged carbocation leads to the formation of a significant byproduct, 2-iodo-2-methylbutane .[9] Understanding and anticipating this rearrangement is crucial for predicting the product mixture and designing an effective purification strategy.

Experimental Protocol: A Validated Workflow

This protocol is designed to be self-validating, with checkpoints for monitoring reaction progress and ensuring product purity.

Materials and Reagents

| Parameter | Value |

| Reactant | 3-methylbutan-2-ol |

| Molecular Formula | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol |

| Reagent | Hydriodic Acid (HI) |

| Concentration | 47-57% aqueous solution |

| Product | This compound |

| Molecular Formula | C₅H₁₁I |

| Molecular Weight | 198.05 g/mol [10] |

| Boiling Point | ~147-148 °C (at 760 mmHg) |

| Byproduct | 2-Iodo-2-methylbutane |

| Molecular Formula | C₅H₁₁I |

| Molecular Weight | 198.05 g/mol [11] |

| Boiling Point | ~143-144 °C (at 760 mmHg) |

| Washing Agents | 5% Sodium Bicarbonate (NaHCO₃) soln., 10% Sodium Thiosulfate (Na₂S₂O₃) soln., Saturated Sodium Chloride (Brine) soln. |

| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) |

Safety and Handling

-

Hydriodic Acid: HI is extremely corrosive and can cause severe skin and eye burns, as well as respiratory tract irritation.[12][13] It is also light-sensitive and may decompose to form iodine, giving it a brown color.[14][15]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).[13][15]

-

Ventilation: This procedure must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[14][16]

-

Handling: When handling concentrated acids, always add the acid to other reagents slowly. Never add water to a concentrated acid.[12]

Step-by-Step Synthesis

-

Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood.

-

Charging Reactants: Charge the flask with 3-methylbutan-2-ol. Begin stirring and cool the flask in an ice-water bath.

-

Addition of HI: Slowly add a stoichiometric excess of concentrated hydriodic acid (e.g., 1.5 equivalents) to the cooled alcohol via an addition funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1-2 hours. The reaction mixture will likely turn dark due to the formation of iodine.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. If two layers are not distinct, add a small amount of deionized water.

-

Separation: Separate the lower, denser organic layer containing the alkyl iodide from the upper aqueous layer.

-

Washing: Wash the organic layer sequentially with:

-

A 5% sodium bicarbonate solution to neutralize any remaining acid.

-

A 10% sodium thiosulfate solution to remove dissolved iodine (the dark color should fade).

-

Saturated sodium chloride (brine) solution to aid in removing water.

-

-

Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

Purification and Characterization

-

Purification: The primary method for purification is fractional distillation. Due to the close boiling points of the desired product (this compound) and the rearrangement byproduct (2-iodo-2-methylbutane), an efficient fractional distillation column is recommended. Collect the fraction boiling at the literature value for the desired product. Reported yields can be modest, in the range of 25-35%, necessitating careful purification.[1]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify the presence of the rearranged isomer.

-

Infrared (IR) Spectroscopy: To confirm the absence of the broad O-H stretch from the starting alcohol.

-

Conclusion

The synthesis of this compound from 3-methylbutan-2-ol is a practical application of the S(_N)1 reaction. For the research scientist, success hinges not just on executing the procedural steps, but on a deep understanding of the underlying mechanism. The inherent potential for carbocation rearrangement to form 2-iodo-2-methylbutane is the most significant challenge, directly impacting yield and purity. Therefore, a carefully executed reaction followed by meticulous fractional distillation and rigorous analytical characterization is paramount to obtaining the desired, high-purity compound for further application in research and development.

References

-

10.5: Preparing Alkyl Halides from Alcohols. (2024). Chemistry LibreTexts. [Link]

-

Bartoli, G., et al. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830-2833. [Link]

-

Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. (2020). YouTube. [Link]

-

Alkyl Iodide. (n.d.). BYJU'S. [Link]

-

Hydriodic Acid Safety Data Sheet. (n.d.). Chemstock. [Link]

-

Video: Conversion of Alcohols to Alkyl Halides. (2023). JoVE. [Link]

-

Hydriodic Acid Hazard Summary. (2001). New Jersey Department of Health. [Link]

-

(2S)-2-iodo-3-methylbutane. (n.d.). PubChem. [Link]

-

Solved: (R)-2-iodo-3-methylbutane is treated with sodium hydroxide. (2022). Chegg.com. [Link]

-

3-methylbutan-2-ol. (2022). Reactory. [Link]

-

Solved: (R)-2-iodo-3-methylbutane is treated with sodium hydroxide. (2020). Chegg.com. [Link]

-

This compound (C5H11I). (n.d.). PubChemLite. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

The SN1 Reaction Mechanism. (2025). Master Organic Chemistry. [Link]

-

The best method to prepare 3-methylbutan-2-ol from 3-methylbut-1-ene is... (2025). Filo. [Link]

-

SN1 Reaction Mechanism. (2021). YouTube. [Link]

-

The Mechanism of the SN1 Reaction. (2022). YouTube. [Link]

-

Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style. (2023). YouTube. [Link]

-

3.1.3 – SN1 Reaction Mechanisms. (n.d.). eCampusOntario Pressbooks. [Link]

-

2-Iodo-2-methylbutane. (n.d.). PubChem. [Link]

Sources

- 1. This compound | 18295-27-7 | Benchchem [benchchem.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: Conversion of Alcohols to Alkyl Halides [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. (2S)-2-iodo-3-methylbutane | C5H11I | CID 124507215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Iodo-2-methylbutane | C5H11I | CID 11665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemstock.ae [chemstock.ae]

- 13. nj.gov [nj.gov]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. spectrumchemical.com [spectrumchemical.com]

2-Iodo-3-methylbutane molecular weight and formula

An In-Depth Technical Guide to 2-Iodo-3-methylbutane: Properties, Synthesis, and Reactivity

Introduction

This compound is a halogenated alkane that serves as a valuable, reactive intermediate in the field of organic synthesis. Characterized by a branched five-carbon skeleton with an iodine atom at the second position, its structure presents a secondary alkyl halide, which dictates its reactivity profile. The presence of the carbon-iodine (C-I) bond, the weakest of the carbon-halogen bonds, makes this compound an effective alkylating agent and a versatile precursor for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its core properties, established synthesis protocols, key reactive pathways, and essential safety considerations for professionals in research and drug development. Its utility spans applications from the construction of pharmaceutical scaffolds to the development of specialized materials.[1]

Section 1: Core Molecular and Physical Properties

Accurate characterization of a chemical compound begins with its fundamental identifiers and physical properties. These data points are critical for experimental design, reaction modeling, and safety assessments.

Molecular Identity

-

Molecular Weight: 198.05 g/mol [1][2][5][6][7] (Monoisotopic Mass: 197.99055 Da[2][5][7])

-

Common Synonyms: Butane, 2-iodo-3-methyl-; Butane, 3-methyl-2-iodo; sec-isoamyl iodide[2][3][5][8]

Physicochemical Data

The physical properties of this compound are summarized in the table below. These values, including estimated data, are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Source(s) |

| Boiling Point | 154.22°C (estimate) | [8] |

| Density | 1.49 - 1.52 g/cm³ (estimate) | [1][8] |

| Refractive Index | 1.4900 | [8] |

| Melting Point | -85.6°C (estimate) | [8] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Miscibility | Miscible with benzene, ether | [1] |

| LogP (Octanol/Water) | 3.1 | [2] |

| SMILES | CC(C)C(C)I | [2][6] |

| InChIKey | PYXUFKGRYMMOIK-UHFFFAOYSA-N | [1][2][3] |

Section 2: Synthesis Methodologies

The synthesis of this compound can be efficiently achieved through well-established protocols. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary routes are detailed below.

Diagram: General Synthesis Workflow

Caption: Key synthetic routes to this compound.

Protocol 2.1: Direct Iodination of 3-Methylbutan-2-ol

This method involves the direct conversion of a secondary alcohol to the corresponding iodoalkane using iodine and red phosphorus. The reaction typically proceeds via an Sₙ2 mechanism.[1]

Causality: Red phosphorus is crucial in this reaction; it reacts in situ with iodine to form phosphorus triiodide (PI₃), which is the actual iodinating agent. The phosphorus also acts as a scavenger for the hydroiodic acid (HI) byproduct, shifting the reaction equilibrium towards the product side.[1]

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent side reactions.

-

Reagent Charging: To the flask, add 3-methylbutan-2-ol (1.0 eq.), red phosphorus (0.2 eq.), and a suitable anhydrous solvent such as diethyl ether.

-

Iodine Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add iodine (1.0 eq.) to control the exothermic reaction.

-

Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux for approximately 6 hours to ensure complete conversion.[1]

-

Workup: After cooling to room temperature, decant the ethereal solution from the excess phosphorus. Wash the solution sequentially with water, a 10% sodium thiosulfate solution (to quench unreacted iodine), and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Protocol 2.2: Synthesis via Finkelstein Reaction

The Finkelstein reaction is a classic method for preparing alkyl iodides from other alkyl halides. This route involves an initial conversion of the alcohol to an alkyl bromide, followed by a halide exchange reaction.

Causality: This Sₙ2 reaction is driven by Le Chatelier's principle. Sodium iodide (NaI) is soluble in acetone, while the sodium bromide (NaBr) byproduct is not. The precipitation of NaBr from the reaction mixture drives the equilibrium towards the formation of the desired this compound.[1]

Step-by-Step Methodology:

-

Preparation of 2-Bromo-3-methylbutane: First, convert 3-methylbutan-2-ol to 2-bromo-3-methylbutane using a standard brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), under conditions that suppress hydride shifts.[1]

-

Apparatus Setup: In a dry round-bottom flask fitted with a reflux condenser, dissolve the prepared 2-bromo-3-methylbutane (1.0 eq.) in anhydrous acetone.

-

Nucleophile Addition: Add sodium iodide (1.5 eq.) to the solution. The excess NaI ensures the reaction goes to completion.

-

Reflux: Heat the mixture to reflux for 12 hours. A white precipitate of sodium bromide will be observed forming.[1]

-

Workup: After cooling, filter the reaction mixture to remove the precipitated NaBr.

-

Purification: Remove the acetone from the filtrate under reduced pressure. The remaining residue can be purified by vacuum distillation (e.g., 25–35°C at 15 mmHg) to isolate the final product.[1]

Section 3: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its reactivity as a secondary alkyl halide. The iodine atom is an excellent leaving group, making the compound susceptible to both nucleophilic substitution and elimination reactions.[1]

Nucleophilic Substitution and Elimination Reactions

As a secondary halide, this compound can react via Sₙ1, Sₙ2, E1, or E2 pathways. The operative mechanism is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

-

Strong Nucleophiles/Weak Bases (e.g., I⁻, Br⁻, N₃⁻): Favor Sₙ2 substitution.

-

Strong, Sterically Hindered Bases (e.g., t-BuOK): Favor E2 elimination.

-

Strong Bases/Strong Nucleophiles (e.g., OH⁻, MeO⁻): Result in a competition between Sₙ2 and E2 pathways.[9]

Case Study: Reaction with Sodium Hydroxide

The reaction with sodium hydroxide (NaOH) is a classic example of the competition between substitution (Sₙ2) and elimination (E2).

-

Sₙ2 Pathway: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon bearing the iodine atom. This results in the formation of 3-methyl-2-butanol with an inversion of stereochemistry if a chiral starting material is used.[9][10]

-

E2 Pathway: The hydroxide ion acts as a base, abstracting a proton from a beta-carbon (C1 or C3). According to Zaitsev's rule, the major elimination product will be the more substituted alkene, which is 2-methyl-2-butene. The less substituted Hofmann product, 3-methyl-1-butene, is formed as a minor product.[11]

Diagram: Competing Sₙ2 and E2 Pathways

Caption: Reaction of this compound with NaOH.

Section 4: Handling and Safety

While a specific, comprehensive safety datasheet for this compound is not widely available, its hazard profile can be inferred from its GHS classification and data on analogous iodoalkanes.[2][12][13][14]

GHS Hazard Classification: [2]

-

Flammable Liquid: Category 3 (H226: Flammable liquid and vapor)

-

Acute Toxicity: Category 4 (H302: Harmful if swallowed; H312: Harmful in contact with skin; H332: Harmful if inhaled)

-

Skin/Eye Irritation: Category 2 (H315: Causes skin irritation; H319: Causes serious eye irritation)

Safe Handling Protocols:

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][14]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[12][13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light, as iodoalkanes can be light-sensitive.[13][14]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Prevent entry into drains.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Section 5: Applications in Research and Development

The reactivity of this compound makes it a versatile building block in several areas of chemical science.

-

Organic Synthesis: It serves as a precursor for introducing the 3-methylbutan-2-yl (or sec-isoamyl) group into a target molecule via nucleophilic substitution.

-

Medicinal Chemistry: The compound can be used in the synthesis of novel drug candidates. Its role as an alkylating agent is fundamental in creating carbon-carbon and carbon-heteroatom bonds necessary for complex pharmaceutical structures.[1]

-

Material Science: Halogenated alkanes are employed in the preparation of specialized polymers and other materials. This compound can be used to modify polymer backbones or to initiate certain types of polymerization reactions.[1]

Conclusion

This compound is a foundational reagent in organic chemistry, defined by the high reactivity of its secondary carbon-iodine bond. A thorough understanding of its physical properties, synthetic routes, and mechanistic tendencies is essential for its effective and safe utilization. As a versatile alkylating agent, it provides a reliable pathway for the construction of complex molecular architectures, ensuring its continued relevance in both academic research and industrial applications, particularly in the fields of drug discovery and material science.

References

-

This compound | C5H11I | CID 519544 , PubChem, National Center for Biotechnology Information. [Link]

-

Butane, 2-iodo-3-methyl- , NIST Chemistry WebBook, SRD 69. [Link]

-

Butane, 2-iodo-3-methyl- , LookChem. [Link]

-

Butane, 2-iodo-3-methyl- , NIST Chemistry WebBook (Summary). [Link]

-

Chemical Properties of Butane, 2-iodo-3-methyl- (CAS 18295-27-7) , Cheméo. [Link]

-

This compound , Stenutz. [Link]

-

(2S)-2-iodo-3-methylbutane | C5H11I | CID 124507215 , PubChem, National Center for Biotechnology Information. [Link]

-

(R)-2-Iodo-3-methylbutane is treated with sodium hydroxide. Select all products that are formed. , Brainly. [Link]

-

This compound + NaOH , Filo. [Link]

-

When (R)-2-iodo-3-methylbutane is treated with sodium hydroxide, select all products that are , Brainly. [Link]

-

(R)-2-iodo-3-methylbutane is treated with sodium hydroxide. Select all products that are formed. , Chegg. [Link]

-

2-Iodo-2,3-dimethylbutane Safety Data Sheets(SDS) , LookChem. [Link]

Sources

- 1. This compound | 18295-27-7 | Benchchem [benchchem.com]

- 2. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butane, 2-iodo-3-methyl- [webbook.nist.gov]

- 4. Butane, 2-iodo-3-methyl- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [stenutz.eu]

- 7. (2S)-2-iodo-3-methylbutane | C5H11I | CID 124507215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Butane, 2-iodo-3-methyl-|lookchem [lookchem.com]

- 9. This compound + NaOH | Filo [askfilo.com]

- 10. brainly.com [brainly.com]

- 11. brainly.com [brainly.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. 2-Iodo-2,3-dimethylbutane Safety Data Sheets(SDS) lookchem [lookchem.com]

1H NMR spectrum of 2-Iodo-3-methylbutane

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Iodo-3-methylbutane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of this compound (C₅H₁₁I). We will deconstruct the theoretical principles governing the spectrum, predict the chemical shifts, multiplicities, and coupling constants for each proton environment, and provide a practical protocol for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical verification.

Foundational Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the hydrogen atom environments within a molecule. The key parameters derived from the spectrum are the chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).

-

Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) is known as its chemical shift. This is determined by the local electronic environment of a proton. Electron-withdrawing groups, such as halogens, decrease the electron density around a nearby proton, "deshielding" it from the applied magnetic field.[1] This causes the proton to resonate at a higher frequency, resulting in a downfield shift (higher ppm value).[2][3] The electronegativity of the substituent and its proximity to the proton are the dominant factors influencing this shift.[4]

-

Signal Integration : The area under an NMR signal is directly proportional to the number of protons it represents. By comparing the integration values of different signals, we can determine the relative ratio of protons in each unique chemical environment.

-

Spin-Spin Coupling : Protons on adjacent carbons, if non-equivalent, can influence each other's magnetic fields. This interaction, known as spin-spin coupling, causes the signals to split into multiple lines (a multiplet).[5][6] The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent protons on the adjacent carbon(s).[7][8] The distance between the split lines is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the connectivity and stereochemistry of the molecule.[9]

Structural Analysis and Spectrum Prediction for this compound

To predict the ¹H NMR spectrum, we must first analyze the structure of this compound and identify all non-equivalent protons.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

The molecule has four distinct sets of protons, which we will label Hₐ, Hᵦ, Hᵪ, and Hₔ for clarity:

-

Hₐ : The three protons of the methyl group bonded to the iodine-bearing carbon.

-

Hᵦ : The single proton (methine) on the carbon directly bonded to the iodine atom.

-

Hᵪ : The single proton (methine) of the isopropyl group.

-

Hₔ : The six protons of the two equivalent methyl groups of the isopropyl moiety. These are equivalent due to the free rotation around the C-C bond.

Based on this analysis, we anticipate four unique signals in the ¹H NMR spectrum.

Predicted Chemical Shifts (δ)

-

Hᵦ (~4.1-4.3 ppm) : This proton is directly attached to the carbon bearing the highly electronegative iodine atom. The strong inductive effect of iodine will cause significant deshielding, shifting this signal the furthest downfield.

-

Hᵪ (~1.9-2.1 ppm) : This methine proton is three bonds away from the iodine atom. It will experience a moderate deshielding effect and is expected to appear in the typical alkane methine region, but slightly downfield.

-

Hₐ (~1.8-2.0 ppm) : These methyl protons are two bonds away from the iodine atom. They will be deshielded more than a standard methyl group but will be upfield relative to Hᵦ.

-

Hₔ (~1.0-1.2 ppm) : These six protons are the furthest from the electronegative iodine atom. Their electronic environment is least affected, so they will be the most shielded and appear furthest upfield, in the typical range for alkane methyl groups.

Predicted Integration

The integration of the signals will correspond to the number of protons in each set:

-

Hₐ : 3H

-

Hᵦ : 1H

-

Hᵪ : 1H

-

Hₔ : 6H The expected integration ratio is therefore 3 : 1 : 1 : 6 .

Predicted Multiplicities (Spin-Spin Splitting)

We apply the n+1 rule to determine the splitting pattern for each signal:

-

Signal Hᵦ : This proton has two adjacent, non-equivalent carbons. It is coupled to the three Hₐ protons (n=3) and the single Hᵪ proton (n=1). This will result in a complex splitting pattern, appearing as a doublet of quartets (dq) .

-

Signal Hᵪ : This proton is coupled to the single Hᵦ proton (n=1) and the six Hₔ protons (n=6). This will lead to a multiplet (m) , potentially a doublet of septets, though it may be difficult to resolve fully.

-

Signal Hₐ : These three protons are adjacent to the single Hᵦ proton (n=1). According to the n+1 rule, this signal will be a doublet (d) .

-

Signal Hₔ : These six protons are adjacent to the single Hᵪ proton (n=1). This signal will also appear as a doublet (d) .

Summary of Predicted ¹H NMR Data

The predicted spectral parameters for this compound are summarized in the table below for easy reference.

| Signal Label | Proton Environment | Integration | Predicted δ (ppm) | Multiplicity |

| Hᵦ | -CH(I)- | 1H | ~4.1-4.3 | dq |

| Hᵪ | -CH(CH₃)₂ | 1H | ~1.9-2.1 | m |

| Hₐ | -CH(I)-CH₃ | 3H | ~1.8-2.0 | d |

| Hₔ | -CH(CH₃)₂ | 6H | ~1.0-1.2 | d |

Visualization of Spin-Spin Coupling Network